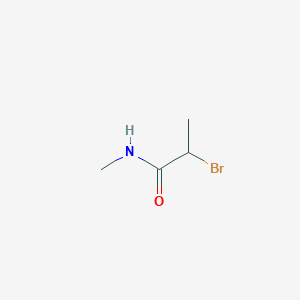2-Bromo-N-methylpropanamide
CAS No.: 74538-22-0
Cat. No.: VC5434411
Molecular Formula: C4H8BrNO
Molecular Weight: 166.018
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 74538-22-0 |
|---|---|
| Molecular Formula | C4H8BrNO |
| Molecular Weight | 166.018 |
| IUPAC Name | 2-bromo-N-methylpropanamide |
| Standard InChI | InChI=1S/C4H8BrNO/c1-3(5)4(7)6-2/h3H,1-2H3,(H,6,7) |
| Standard InChI Key | ALSQAGFRBPHNIQ-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NC)Br |
Introduction
Structural and Physicochemical Properties
Molecular Structure
The compound’s structure consists of a propanamide chain substituted with a bromine atom at the second carbon and a methyl group on the nitrogen (Figure 1). Key bond angles and lengths include:
Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 145–149°C | |
| Boiling Point | 240°C (estimated) | |
| Density | 1.5 g/cm³ | |
| Solubility | Low in water; soluble in organic solvents (e.g., DCM, THF) |
Synthetic Routes
Halogenation of N-Methylpropanamide
The most common method involves bromination of N-methylpropanamide using bromine (Br₂) in dichloromethane at 0–5°C . The reaction proceeds via electrophilic substitution:
Yield: 70–85% after purification by recrystallization.
Nucleophilic Substitution
Alternative routes employ nucleophilic displacement of α-bromo precursors. For example, reaction of 2-bromo-2-methylpropanoyl bromide with methylamine yields the target compound :
Chemical Reactivity
Nucleophilic Substitution
The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols):
This reaction is pivotal in synthesizing azide derivatives for click chemistry .
Reduction and Oxidation
-
Reduction with LiAlH₄ yields N-methylpropanamine.
-
Oxidation using KMnO₄ forms N-methylpropanoic acid.
Elimination Reactions
Under basic conditions (e.g., K₂CO₃), elimination produces N-methylacrylamide, a monomer for polymer synthesis :
Applications in Scientific Research
Polymer Chemistry
2-Bromo-N-methylpropanamide serves as an initiator in atom transfer radical polymerization (ATRP). For example, it facilitates the synthesis of poly(methyl methacrylate) with controlled molecular weight (Đ = 1.2–1.5) .
Pharmaceutical Intermediates
The compound is a precursor to α-fluoroamides, which exhibit antimicrobial activity. A 2020 study demonstrated its use in synthesizing fluorinated protease inhibitors .
Enzyme Studies
In biocatalysis, haloalkane dehalogenases catalyze the enantioselective hydrolysis of this compound to produce (S)-α-hydroxyamides (ee > 95%) .
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H335 | May cause respiratory irritation |
Comparison with Analogous Compounds
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume